molecular formula C11H20F3NO2 B2878287 3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 477858-42-7

3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No. B2878287
M. Wt: 255.281
InChI Key: FTDPRWLODNNXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol” has a molecular formula of C11H20F3NO2. It has an average mass of 255.277 Da and a monoisotopic mass of 255.144608 Da .


Physical And Chemical Properties Analysis

The compound is a liquid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources I found .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on compounds like "2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one" explores their molecular structures and hydrogen bonding patterns. Such studies are crucial for understanding the chemical behavior and potential applications of cyclohexane derivatives in molecular recognition, catalysis, and material science. The detailed analysis of intramolecular and intermolecular hydrogen bonding provides insights into the stability and reactivity of these compounds (Odabaşoǧlu et al., 2003).

Molecular Recognition by NMR and Fluorescence Spectroscopy

The use of optically pure cyclohexan-1-ol derivatives as chiral solvating agents for molecular recognition showcases the utility of cyclohexane-based compounds in analytical chemistry. This research demonstrates the potential of such compounds in distinguishing isomers of acids through NMR or fluorescence spectroscopy, which could be relevant for the development of new diagnostic tools and techniques in chemical analysis (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name

3-[cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3NO2/c12-11(13,14)10(17)8-15(6-7-16)9-4-2-1-3-5-9/h9-10,16-17H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDPRWLODNNXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol

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